molecular formula C11H12N2O B13096853 3-(Pyridin-3-ylamino)cyclohex-2-enone CAS No. 154152-62-2

3-(Pyridin-3-ylamino)cyclohex-2-enone

Katalognummer: B13096853
CAS-Nummer: 154152-62-2
Molekulargewicht: 188.23 g/mol
InChI-Schlüssel: LRWCFGPBSCFMJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Pyridin-3-ylamino)cyclohex-2-enone is an organic compound that features a pyridine ring attached to an amino group, which is further connected to a cyclohexenone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-ylamino)cyclohex-2-enone can be achieved through a one-pot cyclocondensation reaction. This involves the reaction of 2-chloro-3-formyl quinoline, active methylene compounds, and this compound in the presence of a catalytic amount of sodium hydroxide . This method offers a rapid and efficient synthesis of structurally diverse compounds.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

3-(Pyridin-3-ylamino)cyclohex-2-enone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyclohexenone moiety to cyclohexanol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.

Major Products

The major products formed from these reactions include oxo derivatives, cyclohexanol derivatives, and substituted amino compounds, which can be further utilized in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

3-(Pyridin-3-ylamino)cyclohex-2-enone has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(Pyridin-3-ylamino)cyclohex-2-enone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-(Pyridin-3-ylamino)cyclohex-2-enone include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for the synthesis of novel bioactive molecules and for studying structure-activity relationships in medicinal chemistry .

Eigenschaften

CAS-Nummer

154152-62-2

Molekularformel

C11H12N2O

Molekulargewicht

188.23 g/mol

IUPAC-Name

3-(pyridin-3-ylamino)cyclohex-2-en-1-one

InChI

InChI=1S/C11H12N2O/c14-11-5-1-3-9(7-11)13-10-4-2-6-12-8-10/h2,4,6-8,13H,1,3,5H2

InChI-Schlüssel

LRWCFGPBSCFMJJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=CC(=O)C1)NC2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.